N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide
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Overview
Description
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a bromobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the bromination of the benzamide group using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function . The pyrazole ring can enhance the compound’s binding affinity and specificity towards its targets . These interactions can disrupt essential biological pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)benzoic acid
- 4-(1H-Benzimidazol-2-yl)sulfanylbenzaldehyde
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide is unique due to its combination of benzimidazole, pyrazole, and bromobenzamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14BrN5O |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-bromobenzamide |
InChI |
InChI=1S/C18H14BrN5O/c1-11-10-16(22-17(25)12-6-8-13(19)9-7-12)24(23-11)18-20-14-4-2-3-5-15(14)21-18/h2-10H,1H3,(H,20,21)(H,22,25) |
InChI Key |
ATRZBQFERFNBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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